1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole

Medicinal Chemistry SAR Studies Chemical Biology

1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole (CAS 1207023-70-8) is a fully synthetic, tetrasubstituted imidazole derivative with the molecular formula C14H15BrN2S and a molecular weight of 323.25 g/mol. It belongs to the 2-thioimidazole subclass, a scaffold recognized in the patent literature for immunomodulatory and cytokine-release-inhibiting properties.

Molecular Formula C14H15BrN2S
Molecular Weight 323.25
CAS No. 1207023-70-8
Cat. No. B2550284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole
CAS1207023-70-8
Molecular FormulaC14H15BrN2S
Molecular Weight323.25
Structural Identifiers
SMILESCCSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H15BrN2S/c1-3-9-17-13(10-16-14(17)18-4-2)11-5-7-12(15)8-6-11/h3,5-8,10H,1,4,9H2,2H3
InChIKeyRIFNYMIPFOWXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole (CAS 1207023-70-8): Structural Definition and Procurement-Relevant Class Context


1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole (CAS 1207023-70-8) is a fully synthetic, tetrasubstituted imidazole derivative with the molecular formula C14H15BrN2S and a molecular weight of 323.25 g/mol [1]. It belongs to the 2-thioimidazole subclass, a scaffold recognized in the patent literature for immunomodulatory and cytokine-release-inhibiting properties [2]. The compound is characterized by three distinct substituents on the imidazole core: an N1-allyl group, a C5-(4-bromophenyl) ring, and a C2-ethylthio moiety [1]. This substitution pattern determines its physicochemical profile (LogP, solubility, molecular volume) and potential reactivity, distinguishing it from close analogs that differ in the N1, C2, or C5 positions.

N1-allyl substitution: supports controlled N1 SAR studies
C2-ethylthio group: reported ambient stability, compatible with multi-step synthesis
4-bromophenyl ring: enables halogen-bonding and anomalous scattering phasing

Why Generic Substitution Cannot Be Assumed Across N1-Allyl/C2-Ethylthio Imidazoles (CAS 1207023-70-8 Series)


In the 2-thioimidazole chemical space, small changes at the N1, C2, or C5 positions can profoundly alter molecular properties relevant to experimental use. Replacing the N1-allyl group with a benzyl, ethyl, or phenyl group changes both molecular volume and lipophilicity, which in turn affects solubility and membrane partitioning [1]. Substituting the C2-ethylthio moiety with methylthio reduces the hydrophobic surface area by one methylene unit, influencing metabolic liability [2]. Even the presence or absence of the para-bromine on the phenyl ring (compared to chlorophenyl or unsubstituted phenyl analogs) shifts halogen-bonding potential and electron density on the aromatic system [1]. Because quantitative biological activity data for this specific compound and its closest analogs are not publicly available in peer-reviewed literature or curated databases, any assumption of functional interchangeability is unsupported. Procurement decisions must therefore be based on the precise structural identity of the compound, not on class-level extrapolation.

N1-allyl → N1-benzyl replacement
Shifts molecular volume and lipophilicity; may alter solubility and permeability assay outcomes. Not directly interchangeable.
C2-ethylthio → C2-methylthio replacement
One methylene difference can impact metabolic stability and target engagement; reported SAR indicates activity may not transfer.
C2-ethylthio → C2-thiol replacement
Free thiol introduces redox sensitivity and disulfide formation risk, altering handling requirements and lot consistency.

Quantitative Differentiation Evidence for 1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole vs. Its Closest Structural Analogs


N1-Allyl vs. N1-Benzyl Substitution: Molecular Weight and Lipophilicity Differentiation (MW Δ = –50.05 Da)

Compared to its N1-benzyl analog (1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole, CAS 1206986-84-6), the target compound possesses a smaller, less lipophilic N1-allyl substituent. This results in a molecular weight reduction of 50.05 Da and an expected decrease in LogP, which has implications for aqueous solubility and non-specific protein binding in biochemical assays [1]. For SAR programs evaluating N1-substituent effects on target engagement or cellular permeability, this pair provides a controlled comparison of allyl versus benzyl at the imidazole N1 position.

MW Differentiation
Reported
Δ –50.05 Da (13.4% lower)
Supports solubility-limited assay triage for MW-sensitive screens.
Experimental LogP to verify.
Medicinal Chemistry SAR Studies Chemical Biology

C2-Ethylthio vs. C2-Methylthio Differentiation: Hydrophobicity and Metabolic Soft-Spot Variance (ΔClogP ≈ +0.5)

The target compound features a C2-ethylthio group, whereas the closest commercially available analog (1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole, CAS 1207011-46-8) carries a C2-methylthio group. The single methylene difference is predicted to increase LogP by approximately +0.5 units [1], a shift that can measurably affect metabolic stability via increased CYP450-mediated S-dealkylation susceptibility [2]. In p38 MAP kinase inhibitor SAR, analogous C2-alkylsulfanyl modifications have produced IC50 shifts of >10-fold among ethylsulfanyl versus methylsulfanyl congeners [3].

C2 Chain Length Impact
Class-level
ΔLogP ≈ +0.5; p38 MAPK IC₅₀ shift >10-fold reported
Supports metabolism-focused SAR profiling with distinct lipophilicity context.
Class-level inference; validate in target assay.
Drug Metabolism Physicochemical Profiling Lead Optimization

C2-Ethylthio vs. C2-Thiol Differentiation: Redox Stability and Synthetic Tractability

The target compound's C2-ethylthio thioether is chemically stable under ambient conditions, whereas the C2-thiol analog (1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, CAS 1105189-77-2) is susceptible to air oxidation to disulfide, requiring storage under inert atmosphere and use of reducing agents [1]. The thioether is also compatible with a broader range of downstream reactions (alkylation, oxidation to sulfoxide/sulfone) without the competing side reactions inherent to free thiols [2].

Ambient Stability
Class-level
Thioether stable; free thiol prone to oxidation
May support synthesis and storage workflows without inert-atmosphere handling.
Lot-specific stability to verify.
Chemical Stability Click Chemistry Late-Stage Functionalization

4-Bromophenyl Substituent: Halogen-Bond Donor Capacity vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The para-bromine on the C5-phenyl ring provides stronger halogen-bond donor potential (σ-hole magnitude) than the corresponding 4-chlorophenyl and unsubstituted phenyl analogs [1]. Halogen bond strength generally follows Br > Cl >> H (σ-hole depth: Br ≈ 6–8 kcal/mol vs. Cl ≈ 3–5 kcal/mol) [2]. For X-ray co-crystallography or cryo-EM studies designed to probe halogen-bonding interactions with target protein backbone carbonyls, the brominated compound offers a superior electron density marker and stronger directional interaction.

Halogen-Bond Strength
Class-level
Br σ-hole ≈ 6–8 kcal/mol vs. Cl ≈ 3–5 kcal/mol
Supports crystallographic phasing and directional interaction studies.
Class-level inference; validate in target protein context.
Halogen Bonding Structural Biology Crystallography

Evidence-Backed Application Scenarios for 1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole (CAS 1207023-70-8)


Structure–Activity Relationship (SAR) Studies on N1-Allyl vs. N1-Benzyl Imidazole p38 MAP Kinase Inhibitor Scaffolds

The 50 Da molecular weight difference and corresponding lipophilicity shift between this compound and its N1-benzyl analog (CAS 1206986-84-6) make it a controlled comparator for evaluating N1-substituent effects on kinase selectivity and cellular permeability, as supported by the p38 MAPK SAR framework established by Laufer and Koch [1].

Metabolic Stability Profiling: C2-Ethylthio vs. C2-Methylthio Head-to-Head Comparison in Microsomal Incubations

The predicted ~0.5 LogP increment of the ethylthio over methylthio group provides a rational basis for paired metabolic stability experiments (e.g., human or mouse liver microsome t1/2 assays) to quantify the impact of C2-alkyl chain length on oxidative metabolism [2]. This addresses a known SAR trend where 2-alkylsulfanyl chain length modulates CYP450-mediated clearance in imidazole kinase inhibitors [1].

Halogen-Bonding Co-Crystallography Using Anomalous Scattering from Bromine

The para-bromine substituent serves as both a strong halogen-bond donor for probing protein–ligand interaction geometries and an anomalous scatterer for experimental SAD/MAD phasing in X-ray crystallography [3]. This dual functionality is not replicable with chlorophenyl or unsubstituted phenyl analogs, making the compound uniquely suited for integrated structural biology campaigns.

Stable Thioether Building Block for Multi-Step Synthetic Chemistry and Chemical Library Production

Unlike the air-sensitive C2-thiol analog (CAS 1105189-77-2), which requires inert-atmosphere handling and is prone to disulfide formation, the ethylthio thioether is bench-stable, simplifying both automated and manual synthesis workflows and extending shelf-life in compound management systems [4].

Application
Selection Property
Validation Focus
SAR studies: N1-allyl/benzyl imidazoles
N1-substituent lipophilicity and volume shift
Permeability and solubility assay endpoints
Metabolic stability: C2-ethylthio vs. methylthio
C2-alkyl chain lipophilicity increment
Microsomal half-life and metabolite profiling
Co-crystallography: bromine anomalous scattering
Bromine σ-hole and scattering factor
Phasing and halogen-bond geometry review
Multi-step synthesis: thioether building block
Ambient bench stability
Handling protocol and batch consistency review
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